molecular formula C₆H₉Cl₃N₂ B1145924 (2-Chloropyridin-3-yl)methanamine dihydrochloride CAS No. 870064-16-7

(2-Chloropyridin-3-yl)methanamine dihydrochloride

Cat. No.: B1145924
CAS No.: 870064-16-7
M. Wt: 215.51
InChI Key:
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Description

(2-Chloropyridin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-3-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 2-chloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for research and application .

Chemical Reactions Analysis

Types of Reactions: (2-Chloropyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Chemistry: In chemistry, (2-Chloropyridin-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalysts and ligands .

Biology: The compound is used in biological research to study enzyme interactions and receptor binding. It serves as a precursor for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals .

Industry: The compound finds applications in the chemical industry for the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Uniqueness: (2-Chloropyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2-chloropyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKYMHAKHCDQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870064-16-7
Record name 870064-16-7
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